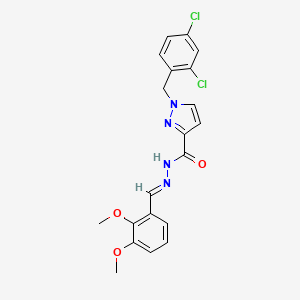

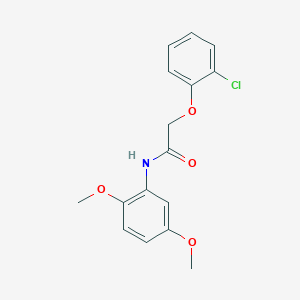

![molecular formula C21H28N6O B5504232 6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)

6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on pyridazinamine derivatives and related compounds reveals their significance in various chemical and pharmaceutical contexts. These compounds are often explored for their potential biological activities and unique chemical properties.

Synthesis Analysis

Synthesis techniques for pyridazinamine derivatives and related compounds often involve condensation reactions, cyclization, and nucleophilic substitution reactions. For example, novel syntheses of thieno[2,3-c]pyridazine and related derivatives have been explored through reactions involving aromatic aldehydes, thiourea, and halocompounds under specific conditions (Gaby et al., 2003).

Molecular Structure Analysis

The molecular structures of compounds in this class are often characterized using X-ray crystallography, NMR spectroscopy, and elemental analysis. These techniques have elucidated the structures of various pyridazinamine derivatives, revealing insights into their conformational preferences and structural features (Georges et al., 1989).

Chemical Reactions and Properties

Pyridazinamine derivatives engage in a range of chemical reactions, including cycloaddition, diazotization, and nucleophilic substitution, leading to a diverse array of heterocyclic compounds. These reactions are pivotal in exploring the chemical properties and potential applications of these molecules (Wejroch et al., 2001).

Scientific Research Applications

Synthesis and Anticancer Activity

- Kumar et al. (2013) reported the synthesis of piperazine-2,6-dione derivatives, including compounds related to the structure of interest, demonstrating their potential in anticancer activity. This synthesis utilized microwave irradiation, showcasing an efficient method for preparing such compounds (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).

Enamine Chemistry in Drug Synthesis

- Darwish et al. (2011) described the use of enamines in heterocyclic synthesis, providing a novel and efficient route to pyridazines, which are structurally similar to the compound . This approach signifies the importance of enamines in the synthesis of complex molecules (Darwish, E., Abdelrahman, M., & Salaheldin, A. M., 2011).

Novel Adrenoceptor Antagonists

- Barlocco et al. (1999) synthesized a new tricyclic heterocyclic system, revealing the potential of such structures in binding studies for alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. This indicates the relevance of similar compounds in the development of adrenoceptor antagonists (Barlocco, D., Cignarella, G., Montesano, F., Leonardi, A., Mella, M., & Toma, L., 1999).

Structural Studies in Anticonvulsant Drugs

- Georges et al. (1989) conducted structural and electronic studies on anticonvulsant drugs, including compounds with tertiary-amino-pyridazines, which are closely related to the compound of interest. Their research highlights the importance of understanding structural properties in the development of anticonvulsant medications (Georges, G., Vercauteren, D. P., Evrard, G., & Durant, F., 1989).

Application in Eosinophil Infiltration Inhibitors

- Gyoten et al. (2003) synthesized a series of triazolopyridazines and imidazopyridazines with cyclic amines, evaluating them for antihistaminic activity and inhibitory effect on eosinophil infiltration. This study suggests potential therapeutic applications for similar compounds in treating conditions involving eosinophils (Gyoten, M., Nagaya, H., Fukuda, S., Ashida, Y., & Kawano, Y., 2003).

properties

IUPAC Name |

cyclohexyl-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c1-16-7-8-18(22-15-16)23-19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKBQZCXGHLMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

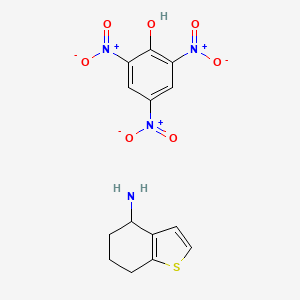

![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)

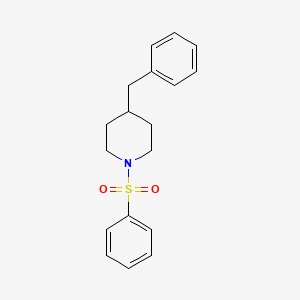

![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)

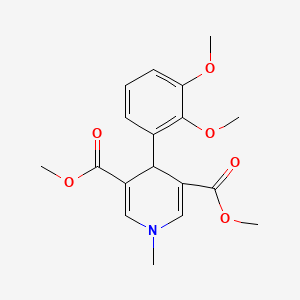

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)

![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)